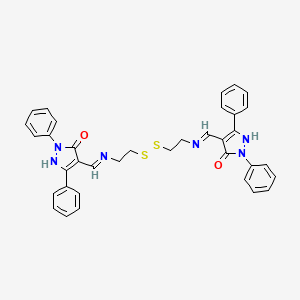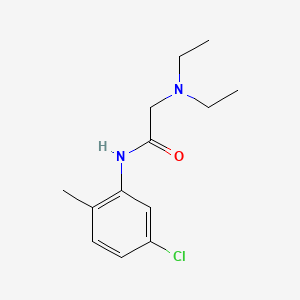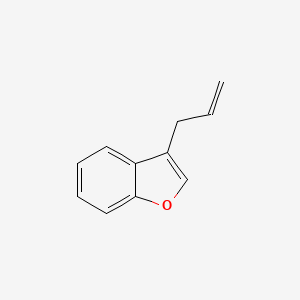
3-Allylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The allyl group attached to the third position of the benzofuran ring gives this compound its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allylbenzofuran can be synthesized through various methods. One common approach involves the allylation of benzofuran derivatives. For instance, the reaction of benzofuran with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where benzofuran is coupled with allyl halides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts such as palladium or nickel are often employed to facilitate the allylation reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Allylbenzofuran undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofurans.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed:
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of 3-allyldihydrobenzofuran.
Substitution: Introduction of acyl or alkyl groups at the benzene ring.
Scientific Research Applications
3-Allylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Allylbenzofuran involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The allyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
2-Allylbenzofuran: Similar structure but with the allyl group at the second position.
3-Methylbenzofuran: Contains a methyl group instead of an allyl group at the third position.
3-Phenylbenzofuran: Features a phenyl group at the third position instead of an allyl group.
Uniqueness: 3-Allylbenzofuran is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The position of the allyl group at the third position of the benzofuran ring influences its electronic properties and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
59514-10-2 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-prop-2-enyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2 |
InChI Key |
DWIIOHSXYQCAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
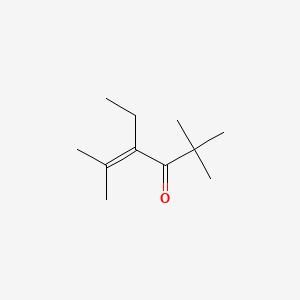
![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
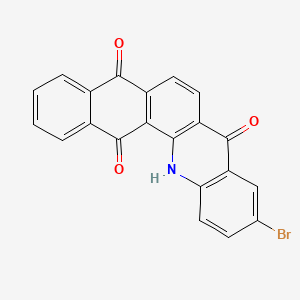
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
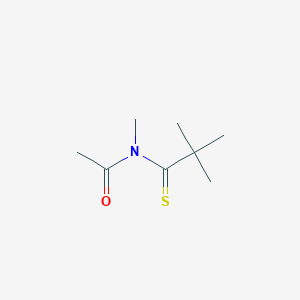
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)


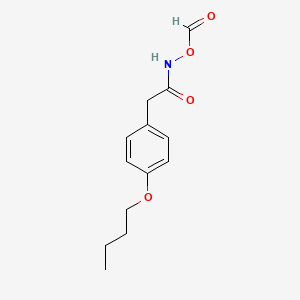
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
